molecular formula C6H8O2 B1273168 3,4-dihydro-2H-pyran-5-carbaldehyde CAS No. 25090-33-9

3,4-dihydro-2H-pyran-5-carbaldehyde

Cat. No.: B1273168
CAS No.: 25090-33-9
M. Wt: 112.13 g/mol
InChI Key: WWZVSCJTMPYTLY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-5-carbaldehyde is an organic compound with the molecular formula C6H8O2. It is a colorless liquid with a distinctive aromatic odor. This compound is a member of the pyran family, which consists of six-membered oxygen-containing heterocycles. The presence of an aldehyde group at the 5-position of the pyran ring makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydro-2H-pyran-5-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 3,4-dihydro-2H-pyran using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of an acid catalyst, followed by dehydration to form 3,4-dihydro-2H-pyran. Subsequent oxidation of this intermediate yields this compound .

Industrial Production Methods

Industrial production of this compound often involves the continuous flow oxidation of 3,4-dihydro-2H-pyran using supported metal catalysts. This method offers high efficiency and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyran-5-carbaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is exploited in organic synthesis to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for different applications .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVSCJTMPYTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371165
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-33-9
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4-dihydro-2H-pyran-5-carbaldehyde in macrocyclic chemistry?

A: this compound serves as a crucial precursor in synthesizing macrocyclic N4 ligands, specifically 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes. [, ] These macrocycles are of significant interest due to their ability to chelate metal ions, such as nickel(II), forming complexes with potential applications in catalysis and materials science. []

Q2: How is this compound employed in the synthesis of 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes?

A: This aldehyde reacts with 1,2-benzenediamines through a cyclization reaction, yielding the desired 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraaza[14]annulenes. [] Interestingly, the reaction can proceed through a metal template condensation, where nickel(II) acetate facilitates the cyclization and directly forms the nickel(II) chelate of the macrocycle. [] This highlights the versatility of this compound in different synthetic approaches.

Q3: Beyond 1,4,8,11-tetraaza[14]annulenes, what other macrocyclic structures can be synthesized using this compound?

A: Research demonstrates that this compound acts as a building block for synthesizing 1,8-dihydrobis-1,2,5-thiadiazolo[3,4-b:3′,4′-i]-1,4,8,11-tetraazal[14]annulenes. [] By reacting with 3,4-diaminothiadiazole, various derivatives of this macrocycle with different substituents in the 6,13-positions can be produced. [] This showcases the compound's versatility in accessing diverse macrocyclic structures.

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